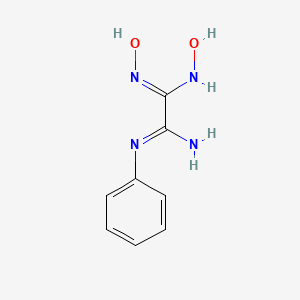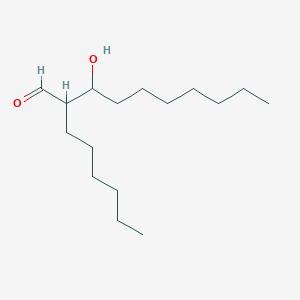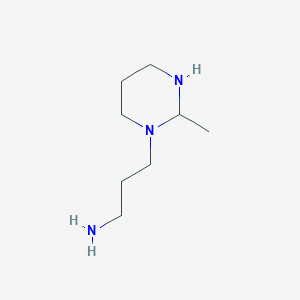![molecular formula C12H11NO5S B14285546 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 138046-15-8](/img/structure/B14285546.png)
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 4-ethenylbenzene-1-sulfonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethenylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or methanol in the presence of a base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Sulfides or thiols.
Substitution: Corresponding sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ethenyl group may participate in covalent bonding with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: A core structure shared with the compound, known for its biological activity.
4-Ethenylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the compound.
N-Sulfonylpyrrolidines: Compounds with similar sulfonyl groups attached to the pyrrolidine ring.
Uniqueness: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the ethenylbenzene and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
138046-15-8 |
|---|---|
Fórmula molecular |
C12H11NO5S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO5S/c1-2-9-3-5-10(6-4-9)19(16,17)18-13-11(14)7-8-12(13)15/h2-6H,1,7-8H2 |
Clave InChI |
PKFBPWIRUVYZRD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
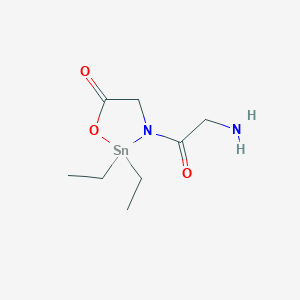
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
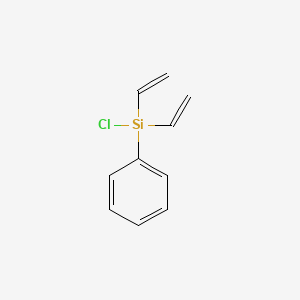
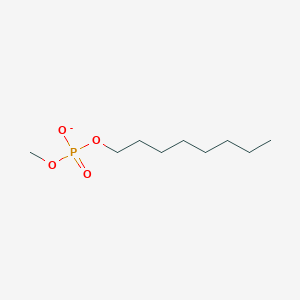
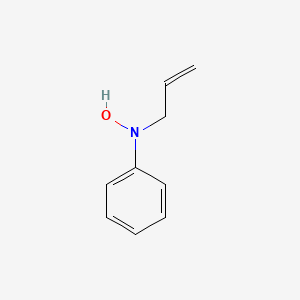
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
